RO-3306 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in the transition from the G2 phase to the M phase (mitosis). [] RO-3306 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of CDK1, preventing the enzyme from phosphorylating its substrates and thereby halting cell cycle progression. [, , , ] This specific inhibition of CDK1 makes RO-3306 a valuable tool in various scientific research areas, including cell cycle regulation, cancer biology, and drug discovery.
While the provided documents don't delve into the specific synthesis methods for RO-3306, they often mention its commercial availability from suppliers like Enzo Life Science and Calbiochem. [, ] This suggests a standardized synthesis protocol likely exists, but further research in chemical synthesis literature would be needed to detail the specific steps and conditions.
RO-3306 exerts its biological effects primarily through the highly specific inhibition of CDK1. [, , , ] This inhibition occurs through competitive binding to the ATP-binding pocket of CDK1, preventing the phosphorylation of downstream targets essential for cell cycle progression. [, , , ] This leads to cell cycle arrest at the G2/M transition. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: